molecular formula C15H13ClOS B13842362 2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone

2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone

Cat. No.: B13842362
M. Wt: 276.8 g/mol
InChI Key: SZFDJIAWFRURCF-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C15H13ClOS It is characterized by the presence of a benzylsulfanyl group and a 4-chlorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-1-phenylethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Benzylsulfanyl-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

Uniqueness

2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone is unique due to the presence of both the benzylsulfanyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. The chlorine atom in the 4-chlorophenyl group can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C15H13ClOS

Molecular Weight

276.8 g/mol

IUPAC Name

2-benzylsulfanyl-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C15H13ClOS/c16-14-8-6-13(7-9-14)15(17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

SZFDJIAWFRURCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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